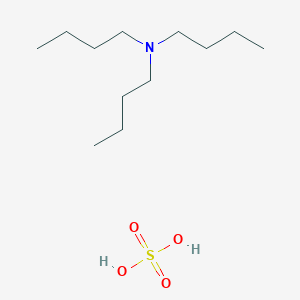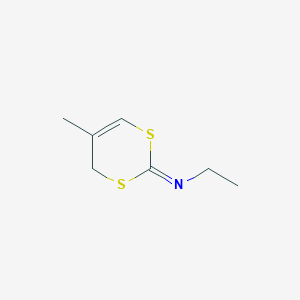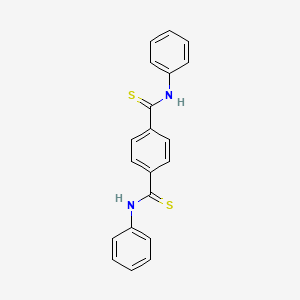
2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione is an organic compound recognized for its utility as a building block in the synthesis of various open-chain and heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activity due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved include nucleophilic addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Ethoxymethylidene)-3-oxo esters
- Diethyl 2-ethoxymethylidenemalonate
- Ethyl 2-ethoxymethylidenecyanoacetate
Uniqueness
2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a valuable compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
59068-33-6 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2-(ethoxymethylidene)-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C13H14O3/c1-3-16-9-12(10(2)14)13(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
WTNYQLSEQLYWQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(C(=O)C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)
![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)








![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)


![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
